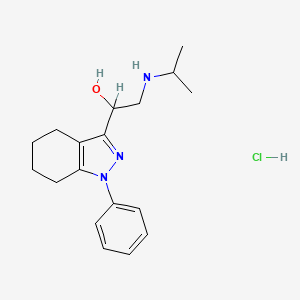
13,16,19,22,25-Pentaoxaheptatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,16,19,22,25-Pentaoxaheptatriacontane is a complex organic compound characterized by multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13,16,19,22,25-Pentaoxaheptatriacontane typically involves the stepwise addition of ethylene oxide units to a suitable initiator. The reaction is usually carried out under controlled conditions to ensure the formation of the desired polyether chain. Common initiators include alcohols or phenols, which react with ethylene oxide in the presence of a catalyst such as potassium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. These processes are optimized for high yield and purity, often utilizing continuous reactors and advanced purification techniques. The use of high-pressure reactors and efficient catalysts ensures the consistent production of high-quality polyether compounds.
Analyse Chemischer Reaktionen
Types of Reactions
13,16,19,22,25-Pentaoxaheptatriacontane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding polyether alcohols or acids.
Reduction: Reduction reactions can convert the ether linkages to alcohol groups.
Substitution: The ether linkages can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include polyether alcohols, polyether acids, and various substituted polyether derivatives. These products have diverse applications in different industries.
Wissenschaftliche Forschungsanwendungen
13,16,19,22,25-Pentaoxaheptatriacontane has several scientific research applications:
Chemistry: Used as a model compound for studying polyether chemistry and polymerization mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential in developing new therapeutic agents and drug formulations.
Industry: Utilized in the production of specialty polymers, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 13,16,19,22,25-Pentaoxaheptatriacontane involves its ability to form stable complexes with various molecules. The multiple ether linkages provide sites for hydrogen bonding and other interactions, allowing the compound to interact with different molecular targets. These interactions can influence the solubility, stability, and bioavailability of the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but with shorter chain lengths and fewer ether linkages.
Crown Ethers: Cyclic polyethers with similar ether linkages but different structural arrangements.
Polypropylene Glycol (PPG): Similar polyether compound with propylene oxide units instead of ethylene oxide.
Uniqueness
13,16,19,22,25-Pentaoxaheptatriacontane is unique due to its specific chain length and arrangement of ether linkages. This unique structure imparts distinct chemical properties, such as higher solubility in organic solvents and enhanced ability to form stable complexes with various molecules.
Eigenschaften
CAS-Nummer |
22732-75-8 |
|---|---|
Molekularformel |
C32H66O5 |
Molekulargewicht |
530.9 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]dodecane |
InChI |
InChI=1S/C32H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-27-35-29-31-37-32-30-36-28-26-34-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI-Schlüssel |
LCNQVZUBLQPQKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


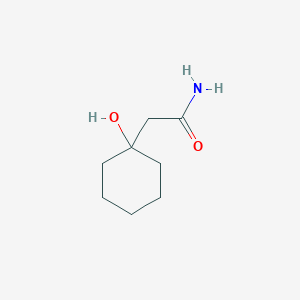
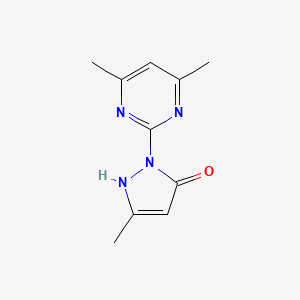
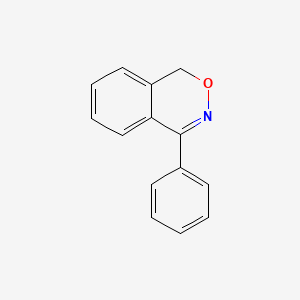
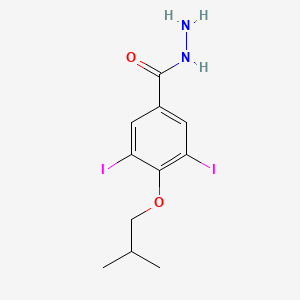
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)
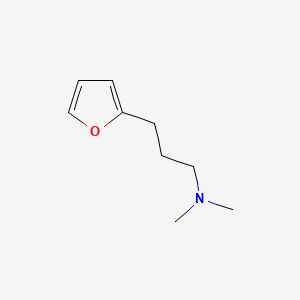
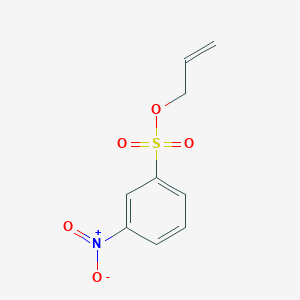

![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
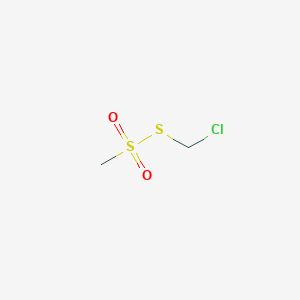
![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)

